1,2-Benzisothiazole vs. 2,1-Benzisothiazole: UV Spectral Differentiation for Analytical Quality Control
1,2-Benzisothiazole and its regioisomer 2,1-benzisothiazole exhibit distinct UV absorption maxima, providing a definitive spectroscopic fingerprint for identity verification and purity assessment. 1,2-Benzisothiazole displays absorption maxima at 205, 222, 252, 297, and 302 nm, while 2,1-benzisothiazole exhibits maxima at 203, 221, 288, 298, and 315 nm [1].
| Evidence Dimension | UV absorption maxima |
|---|---|
| Target Compound Data | 205, 222, 252, 297, 302 nm |
| Comparator Or Baseline | 2,1-Benzisothiazole: 203, 221, 288, 298, 315 nm |
| Quantified Difference | Significant wavelength shifts: +2 nm (205 vs 203), -36 nm shift of a major peak (252 vs 288), and presence/absence of peaks above 310 nm (315 nm in comparator vs 302 nm in target) |
| Conditions | UV spectroscopy (solvent system not explicitly specified in source abstract) |
Why This Matters
This spectral distinction enables unambiguous identity confirmation of 1,2-benzisothiazole during incoming material qualification, preventing misidentification with the 2,1-isomer and ensuring synthetic reproducibility.
- [1] ScienceDirect. 1,2-Benzisothiazole. In: Comprehensive Heterocyclic Chemistry. View Source
